molecular formula C10H11IN2O2 B14838253 5-Cyclopropoxy-6-iodo-N-methylpicolinamide

5-Cyclopropoxy-6-iodo-N-methylpicolinamide

Katalognummer: B14838253
Molekulargewicht: 318.11 g/mol
InChI-Schlüssel: ADUDSBTZLOMCSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-6-iodo-N-methylpicolinamide is a chemical compound with the molecular formula C10H11IN2O2 It is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a N-methylpicolinamide moiety

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-6-iodo-N-methylpicolinamide involves several steps. One common method includes the iodination of a precursor compound followed by the introduction of the cyclopropoxy group. The reaction conditions typically involve the use of iodine reagents and specific solvents to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

5-Cyclopropoxy-6-iodo-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-6-iodo-N-methylpicolinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-6-iodo-N-methylpicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

5-Cyclopropoxy-6-iodo-N-methylpicolinamide can be compared with other similar compounds, such as:

    5-Cyclopropoxy-4-iodo-N-methylpicolinamide: This compound has a similar structure but with the iodine atom at a different position.

    5-Cyclopropoxy-6-formyl-N-methylpicolinamide: This compound has a formyl group instead of an iodine atom.

Eigenschaften

Molekularformel

C10H11IN2O2

Molekulargewicht

318.11 g/mol

IUPAC-Name

5-cyclopropyloxy-6-iodo-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H11IN2O2/c1-12-10(14)7-4-5-8(9(11)13-7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)

InChI-Schlüssel

ADUDSBTZLOMCSN-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC(=C(C=C1)OC2CC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.